
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related fluorinated benzamides and pyrimidinyl derivatives involves multi-step chemical reactions, starting from basic precursors to achieve the desired compound. For example, the radiosynthesis of similar compounds has been performed using nucleophilic substitution reactions with no carrier added [^18^F]fluoride, indicating the complexity and specificity required in synthesizing these fluorinated compounds (Mukherjee, 1991).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT) calculations, is crucial for understanding the geometry, bond lengths, angles, and overall structure of the compound. This analysis helps in predicting the compound's reactivity and interaction with biological molecules. For instance, studies on similar pyrimidine derivatives have detailed their crystal structures, providing insights into their molecular configurations (Ting Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds involve their reactivity with other chemicals, stability under different conditions, and potential to undergo various chemical transformations. Research has shown that fluorinated benzamides can participate in formal [4+2] cycloaddition reactions, leading to the production of fluorescent compounds, demonstrating their versatile reactivity (Tianyu Lu et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and thermal stability, are essential for their handling and application in different domains. For example, DSC-TGA techniques have been utilized to study the thermal stabilities of uracil derivatives, which are structurally similar to our compound of interest, providing valuable information for their practical use (Ting Yao et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, oxidizing and reducing agents, and participation in specific chemical reactions, are crucial for determining the compound's applications. Investigations into the chemical behavior of related compounds have revealed their potential as anticonvulsant agents, highlighting the importance of understanding these properties for therapeutic applications (G. Mangaiyarkarasi & D. Kalaivani, 2013).
准备方法
The synthesis of WAY-314724 involves several steps, starting with the preparation of the heteroaryl-pyrazole core. This typically involves the reaction of a pyrazole derivative with a suitable heteroaryl halide under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for WAY-314724 are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
化学反应分析
WAY-314724 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-314724 may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential effects on biological systems, including its ability to interact with specific proteins and enzymes.
Medicine: WAY-314724 has potential therapeutic applications, particularly in the treatment of diseases that involve the modulation of specific molecular targets.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of WAY-314724 involves its interaction with specific molecular targets, such as proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .
相似化合物的比较
WAY-314724 can be compared with other heteroaryl-pyrazole derivatives, such as WAY-311474 and other similar compounds. These compounds share a similar core structure but may differ in their specific functional groups and overall properties. WAY-314724 is unique in its specific interactions with molecular targets and its potential therapeutic applications .
Similar compounds include:
- WAY-311474
- Other heteroaryl-pyrazole derivatives
These compounds may have similar chemical properties but differ in their specific applications and biological effects.
属性
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-7-4-2-1-3-6(7)9(16)14-8-5-13-11(18)15-10(8)17/h1-5H,(H,14,16)(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZZOEQFTJBARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351283 |
Source


|
| Record name | STK299483 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
424799-26-8 |
Source


|
| Record name | STK299483 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(benzyloxy)acetyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5601359.png)
![(4aR*,7aS*)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601375.png)
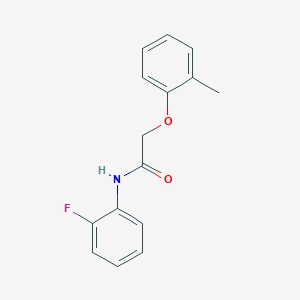
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5601395.png)
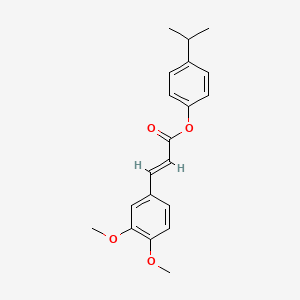
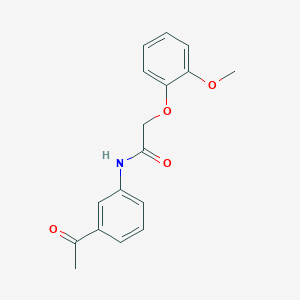
![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)
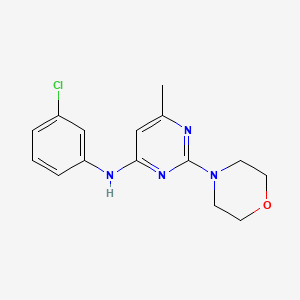
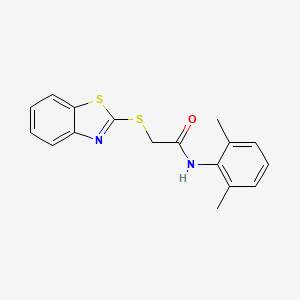
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5601427.png)

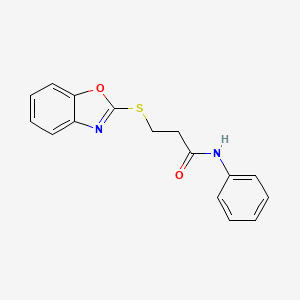
![dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
![2-[2-(ethylthio)propanoyl]-7-(pyrrolidin-1-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5601457.png)